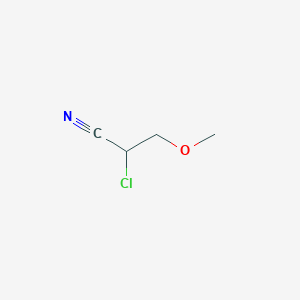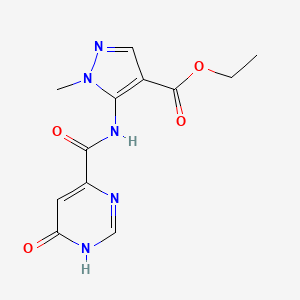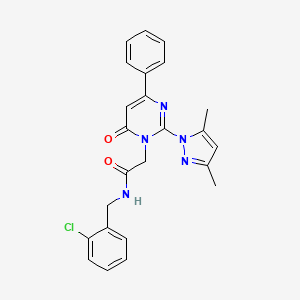
2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
Research has demonstrated the use of quinolin-amine compounds in the creation of new platinum(II) and palladium(II) complexes. These complexes are synthesized through metal-assisted condensation reactions involving tridentate N-donor ligands and have shown potential for various applications in organometallic chemistry (Bortoluzzi et al., 2011).
Synthesis of Stereoisomers
Quinolin-amine derivatives have been utilized in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines. These compounds are key intermediates for the development of quinolone antibacterials, showcasing the significance of quinolin-amine compounds in medicinal chemistry (Schroeder et al., 1992).
Cytotoxic Activity and CDK Inhibition
Quinolin-amine derivatives have been synthesized and evaluated for their cytotoxic activity and CDK inhibitor activity. Studies indicate that these compounds, particularly those with quinolin-4-yl substitution, present notable cytotoxic activity and effectiveness in inhibiting CDK1/CycA (Vilchis-Reyes et al., 2010).
Fluorescent Sensor Development
Quinolin-amine based compounds have been developed as novel fluorescent dyes, acting as sensors for the detection of inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc. These compounds utilize an electron transfer mechanism for sensing and show significant potential in analytical chemistry applications (Mac et al., 2010).
Polymerization Catalysis
In the field of organometallic chemistry, quinolin-amine derivatives have been employed in the synthesis of aluminum and zinc complexes. These complexes have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone, which is significant for polymer science (Qiao et al., 2011).
Antitumor Agents
Certain 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from quinolin-amine compounds, have demonstrated potent antitumor activities. These compounds show selective cytotoxic activity against cancer cell lines while having minimal effects on normal cells, indicating their potential as therapeutic agents in oncology (Huang et al., 2013).
Eigenschaften
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-14-12-19(18-9-4-15(21(22,23)24)13-20(18)25-14)26-16-5-7-17(8-6-16)30(28,29)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCHJGCSMWYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2560435.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B2560437.png)

![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2560444.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560445.png)
![5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride](/img/structure/B2560448.png)
![1,6-Dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2560450.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)